molecular formula C24H19N5O3S B14223429 Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- CAS No. 514831-93-7

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-

Cat. No.: B14223429
CAS No.: 514831-93-7
M. Wt: 457.5 g/mol
InChI Key: RFQXEGSHKKZBEY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- is a complex organic compound with the molecular formula C24H19N5O3S This compound is notable for its unique structure, which includes a benzenesulfonamide group, an acridine moiety, and a pyrimidinyl group

Preparation Methods

The synthesis of Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Acridine Moiety: The acridine nucleus is synthesized through a series of reactions starting from anthranilic acid. This involves cyclization and subsequent functionalization to introduce the methoxy group at the 2-position.

    Synthesis of the Benzenesulfonamide Group: The benzenesulfonamide group is prepared by sulfonation of benzene followed by amination.

    Coupling Reaction: The acridine derivative is then coupled with the benzenesulfonamide derivative under specific conditions to form the desired compound.

    Introduction of the Pyrimidinyl Group:

Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancer cells.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- involves its interaction with specific molecular targets . One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cells, leading to cell death. Additionally, the acridine moiety allows the compound to intercalate into DNA, further contributing to its anticancer activity.

Comparison with Similar Compounds

Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- can be compared with other similar compounds, such as :

    Benzenesulfonamide Derivatives: These compounds share the benzenesulfonamide group but differ in their other functional groups. They are often used as enzyme inhibitors and have various biological activities.

    Acridine Derivatives: Compounds containing the acridine moiety are known for their DNA intercalating properties and are used in anticancer and antimicrobial research.

    Pyrimidinyl Derivatives: These compounds are widely studied for their roles in medicinal chemistry, particularly as antiviral and anticancer agents.

The uniqueness of Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- lies in its combination of these three functional groups, which imparts a distinct set of chemical and biological properties.

Properties

CAS No.

514831-93-7

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

4-[(2-methoxyacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H19N5O3S/c1-32-17-9-12-22-20(15-17)23(19-5-2-3-6-21(19)28-22)27-16-7-10-18(11-8-16)33(30,31)29-24-25-13-4-14-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29)

InChI Key

RFQXEGSHKKZBEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5

Origin of Product

United States

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